molecular formula C8H16O4S B1517990 Ethyl 2-(butane-2-sulfonyl)acetate CAS No. 1153196-37-2

Ethyl 2-(butane-2-sulfonyl)acetate

Cat. No. B1517990
M. Wt: 208.28 g/mol
InChI Key: NUGWPXVQHVOKGT-UHFFFAOYSA-N
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Description

Ethyl 2-(butane-2-sulfonyl)acetate is a chemical compound with the CAS Number: 1153196-37-2 . It has a molecular weight of 208.28 and its IUPAC name is ethyl (sec-butylsulfonyl)acetate . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(butane-2-sulfonyl)acetate is C8H16O4S . The InChI Code is 1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(butane-2-sulfonyl)acetate is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I consulted.

Scientific Research Applications

Synthesis Applications

Ethyl 2-(butane-2-sulfonyl)acetate and its derivatives find applications in chemical synthesis. For instance, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate, has been used as a substitute in allylation reactions, demonstrating the utility of such compounds in organic synthesis (Schleusner et al., 2004).

Catalytic Applications

Ethyl 2-(butane-2-sulfonyl)acetate derivatives are used as catalysts in various chemical reactions. For example, sulfonated graphene, developed as a solid acid catalyst, has shown high catalytic activity and water tolerance in the hydrolysis of ethyl acetate, indicating the potential of sulfonate esters in catalysis (Ji et al., 2011).

Copolymerization

In the field of polymer chemistry, derivatives of Ethyl 2-(butane-2-sulfonyl)acetate are used in copolymerization processes. For instance, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been developed, where these sulfonate esters play a crucial role (Ito et al., 2011).

Preparation of Novel Compounds

Ethyl 2-(butane-2-sulfonyl)acetate derivatives are also instrumental in the preparation of novel compounds. For example, in the preparation of coenzyme M analogues, sulfonate esters have been used to explore their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).

properties

IUPAC Name

ethyl 2-butan-2-ylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGWPXVQHVOKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(butane-2-sulfonyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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